molecular formula C17H24O2 B14722141 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane CAS No. 5436-77-1

2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane

Cat. No.: B14722141
CAS No.: 5436-77-1
M. Wt: 260.4 g/mol
InChI Key: ZPFONCVCIDIULW-FOWTUZBSSA-N
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Description

2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a benzylidene group attached to a hexyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane typically involves the condensation of benzaldehyde with a hexyl-substituted dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzylidene linkage. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the condensation reaction, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including solvent extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives and hexyl-substituted carbonyl compounds.

    Reduction: Benzyl-substituted dioxolanes.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The dioxolane ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Benzylidene)ethyl)-4-methyl-1,3-dioxolane
  • 2-(1-(Benzylidene)propyl)-4-methyl-1,3-dioxolane
  • 2-(1-(Benzylidene)butyl)-4-methyl-1,3-dioxolane

Uniqueness

2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane stands out due to its longer hexyl chain, which can influence its physical and chemical properties. The extended alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.

Properties

CAS No.

5436-77-1

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

4-methyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxolane

InChI

InChI=1S/C17H24O2/c1-3-4-6-11-16(17-18-13-14(2)19-17)12-15-9-7-5-8-10-15/h5,7-10,12,14,17H,3-4,6,11,13H2,1-2H3/b16-12+

InChI Key

ZPFONCVCIDIULW-FOWTUZBSSA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(O2)C

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C2OCC(O2)C

Origin of Product

United States

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